(IZ,Z)-di-9-octadecenyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate
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Overview
Description
(IZ,Z)-di-9-octadecenyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound that features a long hydrocarbon chain with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (IZ,Z)-di-9-octadecenyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of 2-hydroxypropane-1,2,3-tricarboxylic acid with 9-octadecenol. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification methods such as distillation and high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(IZ,Z)-di-9-octadecenyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to introduce additional functional groups.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the hydrocarbon chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used to introduce halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
(IZ,Z)-di-9-octadecenyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (IZ,Z)-di-9-octadecenyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(IZ,Z)-di-9-octadecenyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate: Similar in structure but may have different functional groups or chain lengths.
This compound: Another similar compound with variations in the hydrocarbon chain or ester groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and hydrocarbon chain length, which confer distinct chemical and biological properties.
Properties
CAS No. |
83839-24-1 |
---|---|
Molecular Formula |
C42H76O7 |
Molecular Weight |
693.0 g/mol |
IUPAC Name |
3-hydroxy-5-[(Z)-octadec-9-enoxy]-3-[(Z)-octadec-9-enoxy]carbonyl-5-oxopentanoic acid |
InChI |
InChI=1S/C42H76O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-48-40(45)38-42(47,37-39(43)44)41(46)49-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,47H,3-16,21-38H2,1-2H3,(H,43,44)/b19-17-,20-18- |
InChI Key |
CDCFANPFIYVBDO-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)OCCCCCCCC/C=C\CCCCCCCC)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)OCCCCCCCCC=CCCCCCCCC)O |
Origin of Product |
United States |
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